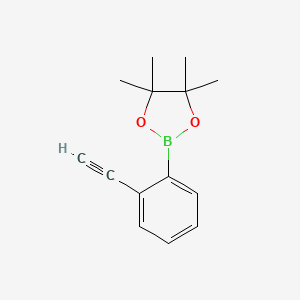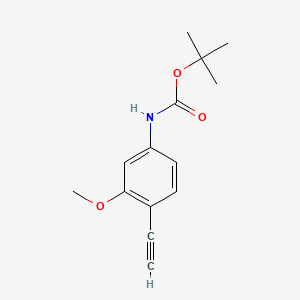
4-(2,2,2-Trifluoroethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,2-Trifluoroethyl)-1,3-oxazolidin-2-one is a fluorinated organic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a trifluoroethyl group attached to the oxazolidinone ring, which imparts unique chemical and physical properties. The trifluoroethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethyl)-1,3-oxazolidin-2-one typically involves the reaction of 2,2,2-trifluoroethylamine with an appropriate carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,2,2-Trifluoroethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-(2,2,2-Trifluoroethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethylamine: A precursor in the synthesis of 4-(2,2,2-Trifluoroethyl)-1,3-oxazolidin-2-one.
Trifluoroethylisatin Ketimines: Compounds with similar trifluoroethyl groups, used in organic synthesis.
Fluorinated Pyridines: Compounds with fluorine atoms that exhibit similar electron-withdrawing effects.
Uniqueness: this compound is unique due to its specific combination of the oxazolidinone ring and the trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The presence of the trifluoroethyl group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)1-3-2-11-4(10)9-3/h3H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPXPWNKSKHYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[2-amino-1-(3-tert-butylphenyl)ethyl]carbamate](/img/structure/B8067237.png)


![1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid](/img/structure/B8067259.png)

![2-[3-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B8067278.png)
![1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine](/img/structure/B8067284.png)

